2-(2,4,5-Trimethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde
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Overview
Description
2-(2,4,5-Trimethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde is a heterocyclic compound that has garnered significant interest in the field of synthetic chemistry. This compound is part of the imidazo[1,2-a]pyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Mechanism of Action
Target of Action
2-(2,4,5-Trimethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde primarily targets specific enzymes and receptors within the cell. This compound is known to interact with kinases, which are enzymes that play a crucial role in the regulation of various cellular processes, including cell growth, differentiation, and apoptosis. By targeting these kinases, this compound can modulate signaling pathways that are essential for cellular function .
Mode of Action
The mode of action of this compound involves binding to the active site of its target kinases. This binding inhibits the kinase activity, preventing the phosphorylation of downstream substrates. As a result, the signaling pathways that rely on these kinases are disrupted. This inhibition can lead to a reduction in cell proliferation and induction of apoptosis in cancer cells, making this compound a potential therapeutic agent .
Biochemical Pathways
This compound affects several biochemical pathways, particularly those involved in cell cycle regulation and apoptosis. By inhibiting key kinases, this compound can interfere with the PI3K/AKT/mTOR pathway, which is crucial for cell survival and growth. Additionally, it can impact the MAPK/ERK pathway, leading to altered gene expression and reduced cell proliferation. These disruptions in signaling pathways can result in the suppression of tumor growth and enhanced cell death .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME) properties. This compound is absorbed through the gastrointestinal tract and distributed throughout the body, reaching various tissues. It undergoes hepatic metabolism, primarily through cytochrome P450 enzymes, and is eventually excreted via the kidneys. The bioavailability of this compound is influenced by its solubility and stability in the biological environment .
Result of Action
The molecular and cellular effects of this compound include the inhibition of cell proliferation and induction of apoptosis. By targeting and inhibiting specific kinases, this compound disrupts critical signaling pathways, leading to cell cycle arrest and programmed cell death. These effects are particularly significant in cancer cells, where uncontrolled proliferation is a hallmark. Thus, this compound shows promise as an anti-cancer agent .
Action Environment
The action of this compound can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. For instance, the stability of this compound may be affected by the acidic or basic conditions within different tissues. Additionally, interactions with other drugs or biomolecules can alter its efficacy and potency. Understanding these environmental influences is crucial for optimizing the therapeutic use of this compound .
: Functionalization of imidazo[1,2-a]pyridines via radical reactions : Heterocyclization Reactions of Imidazo[1,2-a]pyrimidine Analogues : Imidazo[1,2-a]pyrimidine as a New Antileishmanial Pharmacophore : 2-(2,4,5-TRIMETHYLPHENYL)IMIDAZO[1,2-A]PYRIMIDINE : 2-(2,4,5-TRIMETHYLPHENYL)IMIDAZO[1,2-A]PYRIMIDINE : Frontiers | Imidazo [1,2-a] Pyrimidine Derivatives as Effective
Preparation Methods
The synthesis of 2-(2,4,5-Trimethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde involves several synthetic routes. One common method includes multicomponent reactions, condensation reactions, and intramolecular cyclizations . These reactions often require specific conditions such as the presence of catalysts, controlled temperatures, and specific solvents to achieve the desired product. Industrial production methods may involve scaling up these reactions with optimized conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-(2,4,5-Trimethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the imidazo[1,2-a]pyrimidine core .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has shown potential as an anti-inflammatory, antibacterial, and antiviral agent . Its unique structure allows it to interact with various biological targets, making it a valuable compound for drug development . Additionally, it has applications in the industry, particularly in the development of new materials and catalysts .
Comparison with Similar Compounds
Compared to other similar compounds, 2-(2,4,5-Trimethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde stands out due to its unique structure and diverse range of applications . Similar compounds include other imidazo[1,2-a]pyrimidine derivatives, which also exhibit various biological activities . the specific substitution pattern of this compound provides it with distinct properties and advantages in certain applications .
Properties
IUPAC Name |
2-(2,4,5-trimethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c1-10-7-12(3)13(8-11(10)2)15-14(9-20)19-6-4-5-17-16(19)18-15/h4-9H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRJPHDJGAUBDDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)C2=C(N3C=CC=NC3=N2)C=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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